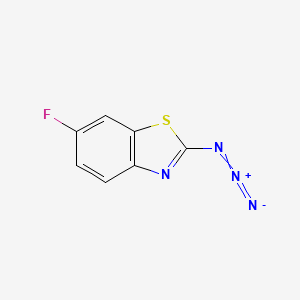

2-Azido-6-fluoro-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

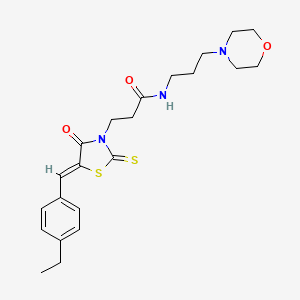

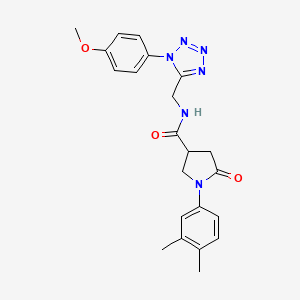

2-Azido-6-fluoro-1,3-benzothiazole is a chemical compound with the molecular formula C7H3FN4S . It is a derivative of benzothiazole, which is a heterocyclic compound with a fused benzene and thiazole ring .

Synthesis Analysis

The synthesis of this compound involves several steps. One approach involves the condensation of 2-hydrazino-6-fluorobenzothiazole with different substituted acetophenones . Another method involves the synthesis of 2-hydrazino-6-fluorobenzothiazole from 4-fluoro aniline, which is then condensed with hydrazine hydrate .Molecular Structure Analysis

The molecular weight of this compound is 194.19 . The structure of this compound includes a benzothiazole ring, which is a 5-membered 1,3-thiazole ring fused to a benzene ring .Chemical Reactions Analysis

Benzothiazole derivatives, including this compound, can be used to construct fluorescent probes based on the mechanism of photoinduced electron transfer, excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer, and aggregation-induced emission .Aplicaciones Científicas De Investigación

Anticancer Properties and Drug Development

2-Azido-6-fluoro-1,3-benzothiazole derivatives have been extensively studied for their antitumor properties. One prominent area of research involves the development of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which possess highly selective and potent antitumor properties both in vitro and in vivo. These compounds induce and are biotransformed by cytochrome P450 1A1 into active metabolites, with the fluorine atoms around the benzothiazole nucleus helping to thwart metabolic inactivation. Amino acid conjugation has been used to overcome the limitations posed by the lipophilicity of these drugs, leading to water-soluble, chemically stable prodrugs that revert rapidly to their parent compounds in vivo, showing promising results against breast and ovarian cancer cell lines and xenograft tumors (Bradshaw et al., 2002).

Synthesis and Biological Properties

Research has also focused on the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. These compounds have been shown to be potently cytotoxic in vitro in sensitive human breast cancer cell lines but inactive against other nonmalignant and malignant cell lines. This specificity suggests a unique mechanism of action that might involve the induction of cytochrome P450 CYP1A1, crucial for the antitumor specificity of this series of benzothiazoles. The most potent agent in this series, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has been the focus of pharmaceutical and preclinical development due to its potent broad-spectrum activity and lack of exportable metabolites in the presence of sensitive cells (Hutchinson et al., 2001).

Antimicrobial and Anticancer Activity

The synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives has been another area of exploration. These compounds have been prepared through a multi-step process involving amination, cyclization, alkylation, and reaction with various azides through click chemistry. They have been screened for their antimicrobial and cytotoxic activity against several human cancer cell lines, with some compounds showing promising results. This indicates the potential for developing new therapeutic agents based on the this compound scaffold (Kumbhare et al., 2014).

Safety and Hazards

Direcciones Futuras

Benzothiazole derivatives, including 2-Azido-6-fluoro-1,3-benzothiazole, have shown promise in various fields, including pharmaceutical chemistry . They have been found to have a broad spectrum of biological effects, making them potential candidates for novel therapeutics . Future research may focus on the development of more potent biologically active benzothiazole-based drugs .

Propiedades

IUPAC Name |

2-azido-6-fluoro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN4S/c8-4-1-2-5-6(3-4)13-7(10-5)11-12-9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTMMWYAVYVUKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride](/img/structure/B2670533.png)

![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2670534.png)

![4-(4-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2670536.png)

![2-chloro-N-{3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B2670537.png)

![[2-Oxo-2-[4-(5-phenyltriazol-1-yl)phenyl]ethyl] 3-iodobenzoate](/img/structure/B2670538.png)

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B2670539.png)

![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2670544.png)

![2-Chloro-N-[1-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)propan-2-yl]propanamide](/img/structure/B2670552.png)